2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the pyrazole ring and subsequent functionalization with furan and amine groups . Industrial production methods are likely to involve similar synthetic routes but optimized for scale and efficiency.
Chemical Reactions Analysis
2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Other pyrazole derivatives: Compounds with the pyrazole ring but different substituents can have different reactivity and applications.
Furan derivatives: Compounds with the furan ring but different substituents can also be compared to highlight the unique properties of this compound.
This compound’s uniqueness lies in its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDJKHAMSFTBPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360121 |
Source
|
Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4394-27-8 |
Source
|
Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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